1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
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Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and behavior .
Mode of Action
It’s known that the compound’s structure, which includes multiple phenyl groups, could potentially interact with various cellular targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical processes, including signal transduction and metabolic pathways .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density (1123g/cm3), boiling point (7634ºC at 760 mmHg), and molecular weight (63682100), suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Based on its structure, it can be hypothesized that it may influence the function of various cellular components, leading to changes in cellular behavior .
Action Environment
The action, efficacy, and stability of 1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment .
Properties
IUPAC Name |
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJNZGCSYPKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328344 |
Source
|
Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-38-5 |
Source
|
Record name | NSC21392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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